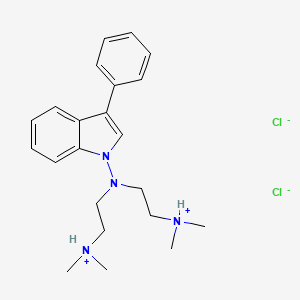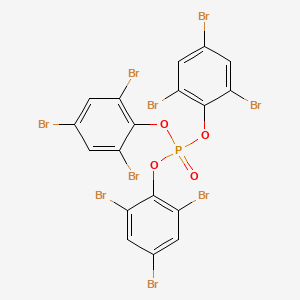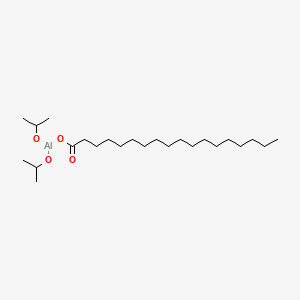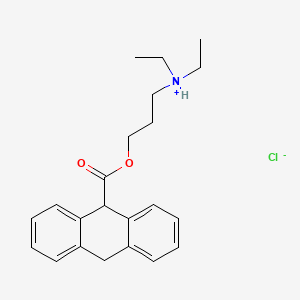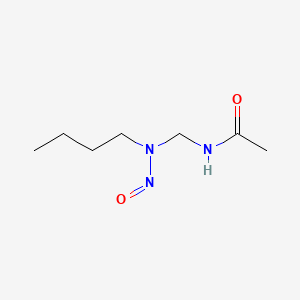
Acetamide, N-((butylnitrosoamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-((butylnitrosoamino)methyl)- is a chemical compound with the molecular formula C7H15N3O2 It is known for its unique structure, which includes a butylnitrosoamino group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((butylnitrosoamino)methyl)- typically involves the reaction of butylamine with nitrosating agents to form the butylnitrosoamino group. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Acetamide, N-((butylnitrosoamino)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-((butylnitrosoamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the butylnitrosoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Acetamide, N-((butylnitrosoamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Acetamide, N-((butylnitrosoamino)methyl)- involves its interaction with molecular targets in biological systems. The nitroso group can interact with proteins and enzymes, potentially altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen, widely used as a solvent in organic synthesis.
Uniqueness
Acetamide, N-((butylnitrosoamino)methyl)- is unique due to the presence of the butylnitrosoamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
64005-58-9 |
|---|---|
Formule moléculaire |
C7H15N3O2 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
N-[[butyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C7H15N3O2/c1-3-4-5-10(9-12)6-8-7(2)11/h3-6H2,1-2H3,(H,8,11) |
Clé InChI |
JCPKHEANEFEVNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CNC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





